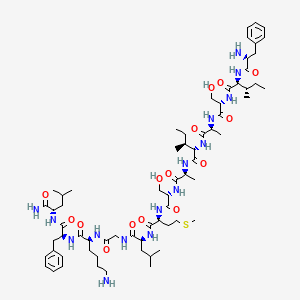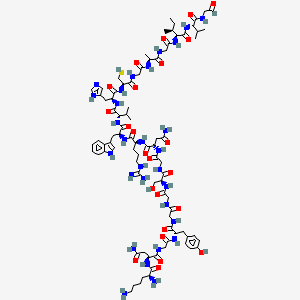
Ranatuerin-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ranatuerin-6 is a natural product found in Lithobates catesbeianus with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Ranatuerin-6, part of the Ranatuerins family, exhibits significant antimicrobial activities. A study identified nine peptides, including Ranatuerin-6, with inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. These peptides are characterized by their intramolecular disulfide bridges forming cyclic regions, contributing to their antimicrobial action (Goraya, Knoop, & Conlon, 1998).
Evolutionary Significance
Ranatuerin-6, as part of the Ranatuerin family, has been studied for its evolutionary significance. For instance, in the northern leopard frog (Rana pipiens), a selective sweep fixed a single allele at the Ranatuerin2 locus, indicating an adaptive evolution at these loci. This study highlights the evolutionary history and adaptive significance of Ranatuerin peptides (Tennessen & Blouin, 2010).
Potential in Cancer Treatment
Ranatuerin-6 has shown potential in inhibiting the proliferation of cancer cells. A study on Ranatuerin-2PLx, a related peptide, demonstrated its effectiveness in inhibiting prostate cancer cell proliferation, indicating a potential role for Ranatuerin-6 in developing new therapeutic approaches for cancer treatment (Chen et al., 2018).
Structural and Functional Analysis
Ranatuerin-6's structure and function have been analyzed to understand its antimicrobial properties better. For example, the peptide Ranatuerin-2CSa was investigated using NMR spectroscopy and molecular modeling, providing insights into its helix-turn-helix conformation, crucial for its antimicrobial potency (Subasinghage, Conlon, & Hewage, 2008).
Insulin-Releasing Activity
Beyond antimicrobial action, Ranatuerin peptides have been identified with the potential to stimulate insulin release. A study on Ranatuerin-2CBd, for example, found that it significantly stimulated insulin release from rat clonal β cells, opening up potential applications in diabetes treatment (Mechkarska et al., 2011).
Role in Innate Immune Response
Ranatuerin-6 is also significant in the innate immune response. A study involving Rana dybowskii under Rana grylio virus stress identified Ranatuerin-2YJ, which showed substantial anti-viral and antibacterial activity. This research highlights Ranatuerin peptides' role in protecting against pathogen invasion (Yang et al., 2012).
Propiedades
Nombre IUPAC |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanamide |
|---|---|
InChI |
InChI=1S/C67H109N15O15S/c1-12-39(7)54(81-58(88)42(10)72-64(94)51(35-83)80-67(97)55(40(8)13-2)82-59(89)45(69)32-43-22-16-14-17-23-43)66(96)73-41(9)57(87)79-52(36-84)65(95)75-47(27-29-98-11)62(92)77-49(31-38(5)6)60(90)71-34-53(85)74-46(26-20-21-28-68)61(91)78-50(33-44-24-18-15-19-25-44)63(93)76-48(56(70)86)30-37(3)4/h14-19,22-25,37-42,45-52,54-55,83-84H,12-13,20-21,26-36,68-69H2,1-11H3,(H2,70,86)(H,71,90)(H,72,94)(H,73,96)(H,74,85)(H,75,95)(H,76,93)(H,77,92)(H,78,91)(H,79,87)(H,80,97)(H,81,88)(H,82,89)/t39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)N |
Bioactividad |
Antibacterial |
Secuencia |
FISAIASMLGKFL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




